Ring Size Dictates Polymerization Reactivity: Cyclododecene Ranks Third Among Five Cycloolefins
In ring-opening polymerization using WCl₆-based ternary catalytic systems, the relative reactivity of cycloolefins follows a defined order: cyclopentene exhibits the highest reactivity, followed by 1,5-cyclooctadiene, then cyclododecene, with cyclooctene being the least reactive [1]. This ranking is consistent across both homopolymerization and copolymerization reactions and stems from differences in ring strain, electronic factors, and monomer coordination to the tungsten center.
| Evidence Dimension | Relative reactivity in ring-opening polymerization |
|---|---|
| Target Compound Data | Cyclododecene: reactivity ranked 3rd of 4 |
| Comparator Or Baseline | Cyclopentene (1st) > 1,5-cyclooctadiene (2nd) > cyclododecene (3rd) > cyclooctene (4th) |
| Quantified Difference | Qualitative ranking; cyclododecene is more reactive than cyclooctene but less reactive than cyclopentene |
| Conditions | WCl₆-Bu₃Al-epichlorohydrin and WCl₆-i-Bu₃Al-chloranil ternary catalytic systems at ambient temperature |
Why This Matters
For polymer chemists designing ROMP processes, cyclododecene offers an intermediate reactivity that balances polymerization rate with process control, avoiding the extreme reactivity of cyclopentene and the sluggishness of cyclooctene.
- [1] Ceausescu, E.; Cornilescu, A.; Nicolescu, E.; Popescu, M.; Coca, S.; Belloiu, C.; Oprescu, C. Specific behaviour of cycloolefins in ring-opening polymerisation. J. Mol. Catal. 1988, 46, 423-432. DOI: 10.1016/0304-5102(88)85115-0. View Source
